2-(2,3-Dihydro-1,4-benzothiazin-4-yl)ethanesulfonyl fluoride
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Overview
Description
Benzothiazine derivatives are a class of compounds that have been extensively studied in different areas of chemistry, including pharmaceutical and other chemical industries . They are known to exhibit excellent biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of benzothiazine derivatives can be achieved through various methods. One of the classic and most widely used methods for the synthesis of these compounds is the oxidation of amidrazones . Another approach involves the CuI-catalyzed Huisgen [3 + 2] cycloaddition, a type of click chemistry reaction .
Molecular Structure Analysis
The molecular structure of benzothiazine derivatives can vary greatly depending on the specific compound. For example, one compound, 2-(3-{[(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetyl]amino}propyl)-1,2,3,4-tetrahydroisoquinolinium, has a molecular formula of C22H26N3O2S .
Chemical Reactions Analysis
The chemical reactions involving benzothiazine derivatives can be complex and varied. The reactivity of these compounds can be influenced by many factors, including the presence of various functional groups .
Mechanism of Action
The mechanism of action of benzothiazine derivatives can depend on their specific structure and the biological system in which they are acting. For example, some benzothiazine derivatives have been found to have antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer properties, and more .
Safety and Hazards
Future Directions
The future directions of research on benzothiazine derivatives could involve further exploration of their potential applications in various fields, including medicine and materials science. Additionally, the development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzothiazin-4-yl)ethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2S2/c11-16(13,14)8-6-12-5-7-15-10-4-2-1-3-9(10)12/h1-4H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKVOMNPMVKXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=CC=CC=C2N1CCS(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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